molecular formula C11H13ClO B13051068 6-Chloro-2-ethyl-2-methyl-2,3-dihydrobenzofuran

6-Chloro-2-ethyl-2-methyl-2,3-dihydrobenzofuran

Katalognummer: B13051068
Molekulargewicht: 196.67 g/mol
InChI-Schlüssel: QPYGXSGBNKPNIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-2-ethyl-2-methyl-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the 2nd position, and a methyl group also at the 2nd position of the dihydrobenzofuran ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-ethyl-2-methyl-2,3-dihydrobenzofuran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the cyclization of 2-chloro-6-methylphenol with ethyl vinyl ether in the presence of a strong acid catalyst. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents, controlled temperature, and pressure, as well as efficient purification techniques to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2-ethyl-2-methyl-2,3-dihydrobenzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

6-Chloro-2-ethyl-2-methyl-2,3-dihydrobenzofuran has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Chloro-2-ethyl-2-methyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-tumor effects. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Dihydrobenzofuran: Lacks the chlorine, ethyl, and methyl substituents, resulting in different chemical and biological properties.

    6-Chloro-2-methyl-2,3-dihydrobenzofuran: Similar structure but lacks the ethyl group.

    6-Chloro-2-ethyl-2,3-dihydrobenzofuran: Similar structure but lacks the methyl group

Uniqueness

6-Chloro-2-ethyl-2-methyl-2,3-dihydrobenzofuran is unique due to the specific combination of substituents on the benzofuran ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C11H13ClO

Molekulargewicht

196.67 g/mol

IUPAC-Name

6-chloro-2-ethyl-2-methyl-3H-1-benzofuran

InChI

InChI=1S/C11H13ClO/c1-3-11(2)7-8-4-5-9(12)6-10(8)13-11/h4-6H,3,7H2,1-2H3

InChI-Schlüssel

QPYGXSGBNKPNIS-UHFFFAOYSA-N

Kanonische SMILES

CCC1(CC2=C(O1)C=C(C=C2)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.